6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
CAS No.: 61885-26-5
Cat. No.: VC21415780
Molecular Formula: C7H8BrN3O4
Molecular Weight: 278.06g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61885-26-5 |
---|---|
Molecular Formula | C7H8BrN3O4 |
Molecular Weight | 278.06g/mol |
IUPAC Name | 6-(bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4-dione |
Standard InChI | InChI=1S/C7H8BrN3O4/c1-9-4(3-8)5(11(14)15)6(12)10(2)7(9)13/h3H2,1-2H3 |
Standard InChI Key | GLFFGHBZVNCINL-UHFFFAOYSA-N |
SMILES | CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])CBr |
Canonical SMILES | CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])CBr |
Introduction
Chemical Identity and Structural Properties
6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by a bromomethyl group at position 6, methyl groups at positions 1 and 3, and a nitro group at position 5 of the pyrimidine ring. The compound features a dione functionality at positions 2 and 4, creating the characteristic uracil-like structure common to many bioactive pyrimidines.
Basic Chemical Information
The compound possesses several identifiable chemical characteristics that define its properties and potential applications. These fundamental properties are essential for understanding its behavior in various chemical and biological systems.
Table 1: Chemical Identification Data
Parameter | Information |
---|---|
CAS Number | 61885-26-5 |
IUPAC Name | 6-(bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4-dione |
Molecular Formula | C₇H₈BrN₃O₄ |
Molecular Weight | 278.06 g/mol |
Standard InChI | InChI=1S/C7H8BrN3O4/c1-9-4(3-8)5(11(14)15)6(12)10(2)7(9)13/h3H2,1-2H3 |
Standard InChIKey | GLFFGHBZVNCINL-UHFFFAOYSA-N |
PubChem Compound ID | 1201461 |
The compound contains three nitrogen atoms within its structure, with two participating in the pyrimidine ring formation and the third as part of the nitro group attached at position 5. The carbonyl groups at positions 2 and 4 contribute to the compound's polarity and potential for hydrogen bonding interactions.
Structural Characteristics
The structure of 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione features several key elements that influence its chemical behavior:
These structural features collectively contribute to the compound's reactivity profile and potential applications in synthetic chemistry.
Structure-Property Relationships
The properties of 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione are significantly influenced by its structural features and can be understood in the context of related pyrimidine derivatives.
Electronic Effects of Substituents
Research on related pyrimidine compounds demonstrates that substituents at different positions of the pyrimidine ring significantly affect the compound's electronic properties and reactivity. For instance, studies on 4,6-dihydroxypyrimidine derivatives have shown that alkyl substituents at position 2 increase the basicity of the compound, while nitro groups at position 5 decrease it .
In the case of 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, the nitro group at position 5 would be expected to decrease the electron density of the pyrimidine ring, potentially affecting its acid-base properties and reactivity patterns. The methyl groups at positions 1 and 3, meanwhile, would likely have an electron-donating effect, partially counteracting the electron-withdrawing influence of the nitro group .
Comparison with Related Compounds
Examining the properties of structurally similar compounds provides insight into the potential characteristics of 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.
Table 2: Comparison with Related Pyrimidine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|
6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione | C₇H₈BrN₃O₄ | 278.06 | Reference compound |
6-hydroxy-1,3-dimethyl-5-nitro-pyrimidine-2,4-dione | C₆H₇N₃O₅ | 201.14 | Hydroxy instead of bromomethyl at position 6 |
6-amino-1,3-dimethyl-5-nitrosouracil | C₆H₈N₄O₃ | 184.15 | Amino group at position 6, nitroso instead of nitro at position 5 |
6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione | C₈H₁₂N₄O₃ | 212.21 | Amino group at position 6, nitroso instead of nitro at position 5, ethyl instead of methyl groups |
The hydroxy derivative (6-hydroxy-1,3-dimethyl-5-nitro-pyrimidine-2,4-dione) has a significantly lower boiling point (261.4°C) compared to what would be expected for the bromomethyl derivative, reflecting the difference in molecular weight and intermolecular interactions . Similarly, the 6-amino-1,3-dimethyl-5-nitrosouracil shows different physical properties, with a higher melting point (241-243°C), indicating the impact of functional group variation on solid-state interactions .
Applications in Research and Development
6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione holds significant potential for applications in various scientific disciplines, particularly in pharmaceutical research and synthetic chemistry.
Pharmaceutical Relevance
Pyrimidine derivatives broadly have established importance in pharmaceutical chemistry due to their diverse biological activities. The structural similarity between 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and known bioactive pyrimidines suggests potential pharmacological applications.
The pyrimidine scaffold is found in numerous medications, including barbiturates, which are derived from barbituric acid, a related pyrimidine derivative. The presence of the reactive bromomethyl group in 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione allows for further functionalization, potentially enabling the synthesis of novel bioactive compounds with tailored properties .
Synthetic Utility
The primary value of 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione lies in its utility as a synthetic intermediate. The bromomethyl functionality serves as an excellent leaving group in nucleophilic substitution reactions, enabling the attachment of various functional groups to the pyrimidine core.
This versatility makes the compound valuable for the preparation of libraries of pyrimidine derivatives with potential applications in drug discovery, agrochemical development, and materials science. The ability to selectively modify the molecule at the bromomethyl position while maintaining the pyrimidine core structure offers synthetic chemists a valuable building block for the creation of structurally diverse compounds.
Future Research Directions
Research involving 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and related compounds presents several promising avenues for future investigation.
Structure-Activity Relationship Studies
Further exploration of the relationship between the structure of 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione derivatives and their biological activities could yield valuable insights for drug discovery. By systematically varying the substituents at different positions of the pyrimidine ring, researchers could identify optimal structural features for specific therapeutic applications .
Novel Synthetic Methodologies
Development of new, efficient synthetic routes to 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and its analogs could facilitate broader access to these compounds for research purposes. Exploration of green chemistry approaches, such as catalytic methods or solvent-free conditions, could enhance the sustainability of these synthetic processes.
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